molecular formula C14H10N2O3 B13875243 2-(4-Nitrophenyl)-1-benzofuran-5-amine

2-(4-Nitrophenyl)-1-benzofuran-5-amine

Cat. No.: B13875243
M. Wt: 254.24 g/mol
InChI Key: USKHUQCATBRUJT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1-benzofuran-5-amine is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a 4-nitrophenyl group and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1-benzofuran-5-amine typically involves the formation of the benzofuran ring followed by the introduction of the nitrophenyl and amine groups. One common method involves the cyclization of 2-hydroxybenzaldehyde with a suitable nitrophenyl-substituted precursor under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and catalysts used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1-benzofuran-5-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other suitable reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-(4-Aminophenyl)-1-benzofuran-5-amine.

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The benzofuran ring system can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1-benzofuran-3-amine: Similar structure with the amine group at the 3-position.

    2-(4-Nitrophenyl)-1-benzofuran-7-amine: Similar structure with the amine group at the 7-position.

    2-(4-Nitrophenyl)-1-benzofuran-5-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine.

Uniqueness

2-(4-Nitrophenyl)-1-benzofuran-5-amine is unique due to the specific positioning of the nitrophenyl and amine groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups in the benzofuran ring system provides a distinct set of properties that can be exploited for various applications.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

2-(4-nitrophenyl)-1-benzofuran-5-amine

InChI

InChI=1S/C14H10N2O3/c15-11-3-6-13-10(7-11)8-14(19-13)9-1-4-12(5-2-9)16(17)18/h1-8H,15H2

InChI Key

USKHUQCATBRUJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)[N+](=O)[O-]

Origin of Product

United States

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